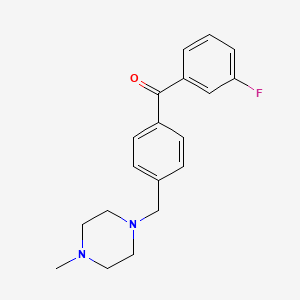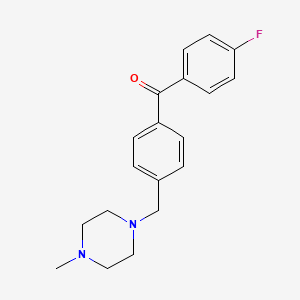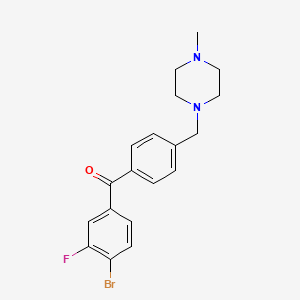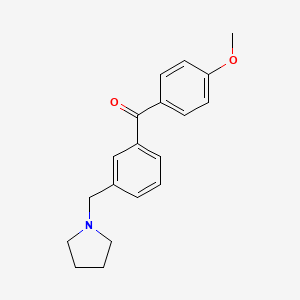
4'-Methoxy-3-pyrrolidinomethyl benzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of 4’-Methoxy-3-pyrrolidinomethyl benzophenone contains a total of 45 bonds; 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 ketone .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Methoxy-3-pyrrolidinomethyl benzophenone are not available, benzophenone, a related compound, has been extensively studied. Benzophenone has been used as a model system for understanding the photophysics and photochemistry of organic chromophores .科学研究应用
1. Environmental Presence and Health Concerns
Benzophenone derivatives like 4'-Methoxy-3-pyrrolidinomethyl benzophenone, commonly known as benzophenone-3 (BP-3), are prevalent in various products, including sunscreens, cosmetics, and food packaging. However, their widespread use has led to detectable levels in the environment and raised concerns regarding their potential endocrine-disrupting effects. Studies have found these compounds in human urine and other biological matrices, indicating widespread exposure. Their presence in the environment and potential health implications, particularly related to endocrine disruption and reproductive toxicity, have become significant research topics (Ghazipura et al., 2017) (Gao et al., 2015).
2. Sunscreen and UV Radiation Protection
The primary application of benzophenone derivatives like 4'-Methoxy-3-pyrrolidinomethyl benzophenone is as UV filters in sunscreens and other personal care products. They provide protection against the photodegradation of skin, hair, and various materials. The photoprotective properties and the mechanisms of action against UV radiation have been extensively researched, making them crucial components in sun protection formulations (Janjua et al., 2008).
3. Metabolic Pathways and Endocrine Disruption
The metabolism and biological interactions of benzophenone-3 have been subjects of scientific research due to their implications in endocrine disruption. Studies have explored the metabolic pathways of BP-3 in liver microsomes and its estrogenic and anti-androgenic activities, shedding light on its potential impact on hormonal balance and related health effects (Watanabe et al., 2015).
4. Impact on Nervous System and Neurodevelopment
Recent research has focused on the impact of benzophenone-3 on the nervous system, especially considering its ability to penetrate the skin and cross the placental barrier. Studies indicate that BP-3 might induce neurotoxicity, affect the development and function of the nervous system, and potentially contribute to developmental abnormalities through epigenetic changes. These findings emphasize the need for further investigation into the neurotoxic effects of BP-3 and related compounds (Wnuk & Kajta, 2021).
5. Environmental Treatment and Removal Techniques
Given the environmental presence and potential health risks of benzophenone derivatives, studies have also focused on treatment methods to remove these compounds from water sources. Techniques involving ferrate(VI) oxidation and potassium permanganate oxidation have been explored for their effectiveness in degrading BP-3 in water, offering potential strategies for mitigating the environmental impact of these substances (Yang & Ying, 2013) (Cao et al., 2021).
属性
IUPAC Name |
(4-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDXGCFSJVULR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643184 |
Source


|
| Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-pyrrolidinomethyl benzophenone | |
CAS RN |
898794-06-4 |
Source


|
| Record name | Methanone, (4-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


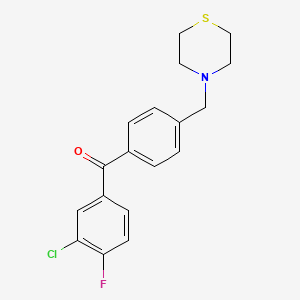
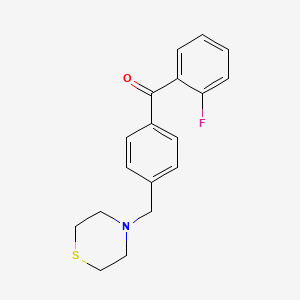




![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)
